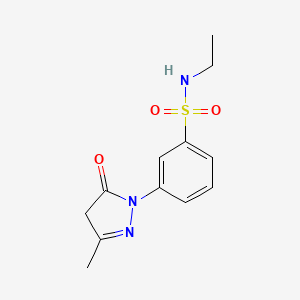1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone
CAS No.:
Cat. No.: VC16248656
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N3O3S |
|---|---|
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | N-ethyl-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H15N3O3S/c1-3-13-19(17,18)11-6-4-5-10(8-11)15-12(16)7-9(2)14-15/h4-6,8,13H,3,7H2,1-2H3 |
| Standard InChI Key | UHFWETYYONDZNT-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=CC=CC(=C1)N2C(=O)CC(=N2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolone core (a five-membered ring containing two adjacent nitrogen atoms) substituted at position 1 with a 3-W-ethylsulfamoylphenyl group and at position 3 with a methyl group. The ethylsulfamoyl moiety () introduces both polar and hydrophobic characteristics, enhancing solubility and bioavailability compared to simpler pyrazolones like edaravone .
Table 1: Structural Comparison of Select Pyrazolone Derivatives
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions. For 1-(3-W-ethylsulfamoylphenyl)-3-methyl-5-pyrazolone, a plausible route includes:
-
Formation of the Pyrazolone Core: Reaction of ethyl acetoacetate with hydrazine hydrate in ethanol, yielding 3-methyl-5-pyrazolone .
-
Substitution at Position 1: Coupling the pyrazolone with 3-W-ethylsulfamoylphenyl chloride under basic conditions to introduce the sulfamoyl group .
This method aligns with protocols used for analogous compounds, such as 1-phenyl-3-methyl-5-pyrazolone, where phenylhydrazine reacts with acetoacetic ester under controlled pH and temperature .
Chemical Reactivity
The pyrazolone ring undergoes electrophilic substitution and nucleophilic additions. The ethylsulfamoyl group acts as an electron-withdrawing substituent, directing reactivity toward the keto-enol tautomerism at position 5 . This tautomerism is critical for forming stable adducts with aldehydes, a property exploited in derivatization strategies for carbohydrate analysis .
Biological Activities and Mechanisms
Antimicrobial and Anticancer Properties
Studies on fused pyrazoles reveal moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL . The ethylsulfamoyl group may improve membrane permeability, potentiating interactions with bacterial kinases or DNA gyrase. In cancer models, pyrazolones inhibit protein kinases involved in proliferation pathways. Compound 5e from a recent study showed 68% inhibition of kinase activity at 50 µg/mL, suggesting potential for structure-activity optimization .
Applications in Medicinal Chemistry
Drug Design and Conjugates
The ethylsulfamoylphenyl group serves as a versatile scaffold for designing prodrugs or conjugates. Edaravone analogs, for instance, have been modified with vanillin or formylpterin to enhance blood-brain barrier penetration . Similar strategies could apply to 1-(3-W-ethylsulfamoylphenyl)-3-methyl-5-pyrazolone, leveraging its sulfonamide group for targeted delivery.
Enzymatic Interactions
Molecular docking studies suggest that the sulfamoyl group forms hydrogen bonds with catalytic residues of NADPH oxidase and cyclooxygenase-2 (COX-2), implicating the compound in anti-inflammatory pathways . Further in silico and in vivo validation is needed to confirm these interactions.
Challenges and Future Directions
Pharmacokinetic Profiling
Current data lack details on absorption, distribution, metabolism, and excretion (ADME). Structural analogs like edaravone exhibit short plasma half-lives (~2–6 hours), necessitating sustained-release formulations . Similar studies on 1-(3-W-ethylsulfamoylphenyl)-3-methyl-5-pyrazolone are critical for translational research.
Synthetic Optimization
Efforts to improve yield and purity include exploring microwave-assisted synthesis or greener solvents. The patent CN101367763A highlights reflux conditions (40–90°C for 1–6 hours) as a key factor in pyrazolone formation , which could be adapted for scale-up.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume